ethyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This compound is characterized by the presence of an ethyl ester group, an amino group, and a dimethylphenyl group attached to the pyrazole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the appropriate starting materials, such as ethyl acetoacetate and hydrazine hydrate.
Reaction Steps: The reaction involves the condensation of ethyl acetoacetate with hydrazine hydrate to form a pyrazole ring
Reaction Conditions: The reactions are usually carried out under acidic or basic conditions, depending on the specific synthetic route chosen. The temperature and solvent choice are also critical factors in optimizing the yield and purity of the final product.
Industrial Production Methods:
Batch vs. Continuous Processes: In an industrial setting, the compound can be produced using either batch or continuous processes. Batch processes are suitable for small-scale production, while continuous processes are preferred for large-scale manufacturing.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution Reagents: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation of the compound can yield pyrazole-4-carboxylic acid derivatives.
Reduction Products: Reduction can produce 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylic acid.
Substitution Products: Substitution reactions can lead to the formation of various esters, amides, and other derivatives.
Mechanism of Action
Target of Action
Many compounds with a pyrazole core, like the one in the compound , are known to interact with various biological targets. For example, some indole derivatives, which are structurally similar to pyrazoles, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, some indole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some compounds with a similar core structure have shown significant biological activities .
Scientific Research Applications
Chemistry: Ethyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has shown potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. It is being studied for its potential use in developing new pharmaceuticals.
Medicine: Research is ongoing to explore the therapeutic applications of this compound in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
Ethyl 2-amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate: This compound is structurally similar but differs in the position of the methyl groups on the phenyl ring.
Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate: Another structurally similar compound with a different position of the methyl groups.
Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylate: Similar to the original compound but with a different arrangement of the methyl groups on the phenyl ring.
Uniqueness: Ethyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate is unique due to its specific arrangement of substituents on the phenyl ring, which can influence its reactivity and biological activity
Properties
IUPAC Name |
ethyl 5-amino-1-(2,3-dimethylphenyl)pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-19-14(18)11-8-16-17(13(11)15)12-7-5-6-9(2)10(12)3/h5-8H,4,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXNZOBSQUFJRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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